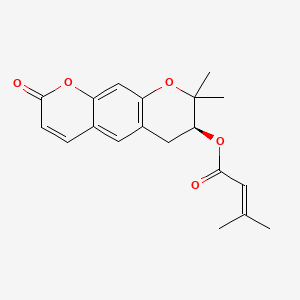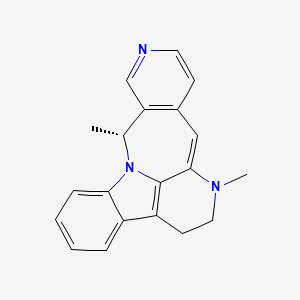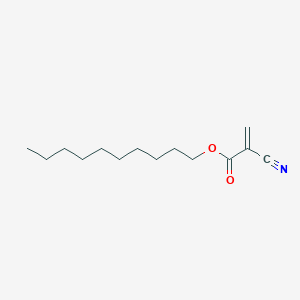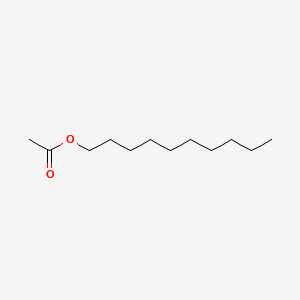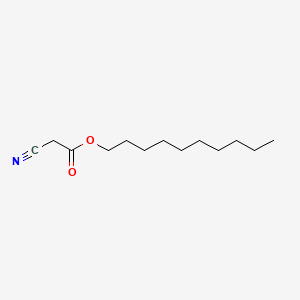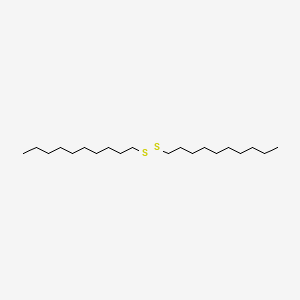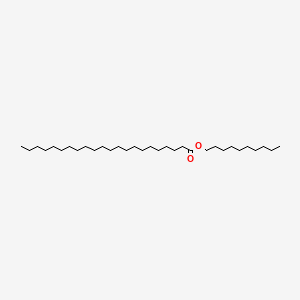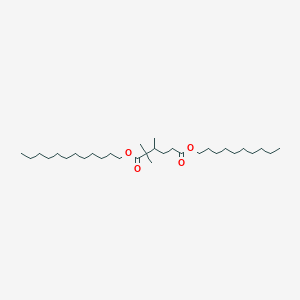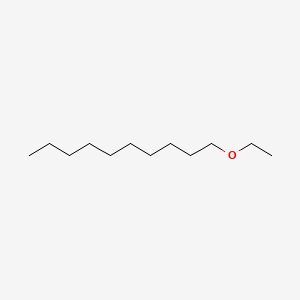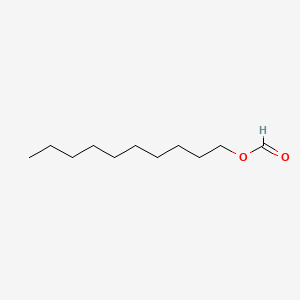
去甲氧基姜黄素
描述
去甲氧基姜黄素,也称为姜黄素 II,是一种天然存在的姜黄素类化合物,存在于姜黄(Curcuma longa)中。它是三种主要姜黄素类化合物之一,另外两种是姜黄素和双去甲氧基姜黄素。 去甲氧基姜黄素以其抗炎、抗氧化、抗菌、抗癌和神经保护特性而闻名 .
科学研究应用
去甲氧基姜黄素具有广泛的科学研究应用:
化学: 用作研究姜黄素类化合物化学和反应性的模型化合物。
生物学: 研究其对细胞过程的影响,包括细胞凋亡和细胞周期调控。
医学: 探索其在治疗炎症、癌症和神经退行性疾病方面的潜在治疗效果
工业: 用于开发天然抗氧化剂和防腐剂。
作用机制
去甲氧基姜黄素通过各种分子靶点和途径发挥其作用:
抗炎: 抑制核因子-κB (NF-κB) 的活性,并减少促炎细胞因子的产生。
抗氧化: 清除自由基,并上调抗氧化酶。
抗癌: 通过激活半胱天冬酶和调节 Akt 和 Smad 等信号通路诱导细胞凋亡.
神经保护: 抑制β-淀粉样蛋白的聚集,并减少神经元细胞的氧化应激。
生化分析
Biochemical Properties
Demethoxycurcumin interacts with various enzymes, proteins, and biomolecules. It has been shown to suppress tumor necrosis factor (TNF)-induced nuclear factor-κB (NF-κB) activation, a key player in inflammation and cancer . The suppression of NF-κB activity by demethoxycurcumin correlates with the down-regulation of cyclooxygenase-2, cyclin D1, and vascular endothelial growth factor, all regulated by NF-κB .
Cellular Effects
Demethoxycurcumin exerts significant effects on various types of cells and cellular processes. It has been shown to decrease the viability of cancer cells, such as those in osteosarcoma, breast cancer, and melanoma . It induces apoptosis in these cells through the activation of Smad 2/3 or repression of the Akt signaling pathway . Furthermore, it has been found to inhibit the energy metabolism strategy for the survival of cancer cells .
Molecular Mechanism
Demethoxycurcumin exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit P-Type ATPases from diverse kingdoms of life, suggesting that it may bind to a highly conserved allosteric site of these pumps . It also induces caspase-dependent and -independent apoptosis via Smad or Akt signaling pathways in HOS cells .
Temporal Effects in Laboratory Settings
The effects of demethoxycurcumin change over time in laboratory settings. For instance, in Caco-2 cells, demethoxycurcumin was detected intracellularly after 30 minutes and did not significantly change over time . After 180 minutes, native demethoxycurcumin was associated with mitochondria and peroxisomes .
Dosage Effects in Animal Models
The effects of demethoxycurcumin vary with different dosages in animal models. For instance, it has been shown to inhibit morphine’s rewarding effect in rats . More studies are needed to fully understand the dosage effects of demethoxycurcumin in animal models.
Metabolic Pathways
Demethoxycurcumin is involved in various metabolic pathways. It has been shown to inhibit the energy metabolism strategy for the survival of cancer cells
Transport and Distribution
Demethoxycurcumin is transported and distributed within cells and tissues. It has been shown to be taken up by cells via a transporter
Subcellular Localization
In Caco-2 cells, demethoxycurcumin was mainly associated with mitochondria and lysosomes after 30 minutes, and with mitochondria and peroxisomes after 180 minutes
准备方法
合成路线和反应条件
去甲氧基姜黄素可以通过多种化学途径合成。一种常见的方法是在碱(如氢氧化钠)存在下,在回流条件下,使香草醛与乙酰丙酮缩合。反应通常按如下进行:
缩合反应: 香草醛在氢氧化钠存在下与乙酰丙酮反应。
纯化: 使用柱色谱或重结晶法纯化粗产物。
工业生产方法
去甲氧基姜黄素的工业生产通常涉及从姜黄中提取。该过程包括:
提取: 使用乙醇或甲醇等溶剂提取姜黄粉。
分馏: 分离提取物以分离姜黄素类化合物。
纯化: 使用高效液相色谱 (HPLC) 等技术纯化去甲氧基姜黄素。
化学反应分析
反应类型
去甲氧基姜黄素会发生各种化学反应,包括:
氧化: 它可以被氧化形成醌。
还原: 还原反应可以将其转化为二氢衍生物。
取代: 亲电取代反应可以在芳香环上发生。
常见试剂和条件
氧化: 在酸性条件下使用高锰酸钾或过氧化氢等试剂。
还原: 使用钯碳催化氢化。
取代: 使用溴进行卤化或使用氯气进行氯化。
主要产物
氧化: 醌和其他氧化衍生物。
还原: 二氢去甲氧基姜黄素。
取代: 卤代去甲氧基姜黄素衍生物。
相似化合物的比较
去甲氧基姜黄素经常与其他姜黄素类化合物进行比较:
姜黄素: 含量最丰富的姜黄素类化合物,以其广谱生物活性而闻名,但生物利用度低。
双去甲氧基姜黄素: 缺乏两个甲氧基基团,使其化学稳定性更高,但在某些生物活性方面比姜黄素更弱。
四氢姜黄素: 一种氢化衍生物,具有增强的生物利用度和稳定性,但具有不同的生物活性特征。
属性
IUPAC Name |
(1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-12,21,24H,13H2,1H3/b9-4+,10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTVQHVGMGKONQ-LUZURFALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873751 | |
| Record name | Demethoxycurcumin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Demethoxycurcumin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22608-11-3, 24939-17-1 | |
| Record name | Demethoxycurcumin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22608-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Demethoxycurcumin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022608113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demethoxycurcumin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024939171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demethoxycurcumin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Heptadiene-3,5-dione, 1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEMETHOXYCURCUMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F8059T80 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Demethoxycurcumin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168 °C | |
| Record name | Demethoxycurcumin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


